3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride
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Overview
Description
3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C15H24N2O2S·HCl. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-bromo-1-butanol with 2-methylpiperidine to form an intermediate, which is then reacted with sulfonyl chloride to yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines .
Scientific Research Applications
3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, depending on its chemical structure and the biological context. The exact molecular targets and pathways can vary based on the specific application and research focus .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine
- 4-((2-Methylpiperidin-1-yl)sulfonyl)benzylamine
- 2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine
Uniqueness
3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a piperidine ring with a sulfonyl group and a propan-1-amine moiety makes it particularly valuable in various research applications .
Properties
IUPAC Name |
3-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S.ClH/c1-13-5-2-3-12-17(13)20(18,19)15-9-7-14(8-10-15)6-4-11-16;/h7-10,13H,2-6,11-12,16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUNGFQZPIHEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)CCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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